N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted with a 2-chlorophenylmethyl group and a 2-methylpropyl (isobutyl) moiety at the 3-position. The structure includes a dioxo (2,4-dione) system and an acetamide linker. Such derivatives are often explored for their biological activities, particularly as kinase inhibitors or antimicrobial agents, due to the pyrimidine scaffold’s ability to mimic purine bases in enzyme binding .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12(2)10-23-18(25)17-15(7-8-27-17)22(19(23)26)11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12,17H,9-11H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYCCFSLLLIPED-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown promise in preclinical studies targeting various cancer types. Its mechanism may involve the inhibition of specific signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : Inhibition of macrophage migration inhibitory factor (MIF) has been observed, which is relevant for treating inflammatory diseases.
Anticancer Activity
A study evaluated the compound's effectiveness against several cancer cell lines. The results indicated that it possesses selective cytotoxicity towards cancer cells while sparing normal cells.
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 12 ± 1.5 |
| Study B | A549 (lung cancer) | 15 ± 0.8 |
MIF Inhibition
Inhibition studies revealed that the compound significantly inhibits MIF tautomerase activity, with an IC50 value of 15 ± 0.8 μM compared to a positive control value of 47 ± 7.2 μM.
| Compound | IC50 (μM) |
|---|---|
| Compound under review | 15 ± 0.8 |
| Positive control (4-CPPC) | 47 ± 7.2 |
Structure–Activity Relationship (SAR)
A detailed analysis of the structure–activity relationship has been conducted to identify how modifications to the thieno[3,2-d]pyrimidine core influence biological activity:
| Compound Variant | Substituent | IC50 (μM) |
|---|---|---|
| R110 | None | 15 ± 0.8 |
| 3b | Bromo | 7.2 ± 0.6 |
| 3i | CF₃ | 2.6 ± 0.2 |
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
(a) N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Structure: Retains the thieno[3,2-d]pyrimidinone core but substitutes the 3-position with a phenyl group and the acetamide with a 2-chloro-4-methylphenyl group.
- Molecular Formula : C₂₁H₁₆ClN₃O₂S (MW: 409.888 g/mol).
- Key Differences :
(b) 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide
- Structure: Features a dichlorophenylamino group and a phenethyl acetamide chain.
- The phenethyl substituent may enhance blood-brain barrier penetration compared to the target compound’s benzyl group .
(c) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure: Replaces the thienopyrimidine core with a simpler pyrimidinone and introduces a thioether linkage.
- Physical Properties: Melting point 230°C, higher than typical thienopyrimidines (~140–160°C), suggesting stronger intermolecular forces due to the thioether .
- Biological Implications : The sulfur atom may increase metabolic stability but reduce solubility compared to oxygen-based linkers .
Physicochemical and Spectroscopic Properties
- Trends: Thienopyrimidines with bulkier substituents (e.g., phenethyl) show lower melting points due to disrupted crystal packing . IR carbonyl peaks (~1,690–1,730 cm⁻¹) are consistent across analogues, confirming acetamide and dione functionalities .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require stringent drying to avoid hydrolysis.
- Catalysts : Use of triethylamine or DMAP improves amidation efficiency.
- Yield Optimization : A yield of 80% was achieved via controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and stepwise purification (column chromatography, recrystallization) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
-
¹H NMR : Assigns proton environments (e.g., aromatic, amide NH, methyl groups). Key peaks include:
Proton Environment δ (ppm) Multiplicity Coupling Constant (J) NH-3 (broad singlet) 12.50 br. s - NHCO (singlet) 10.10 s - H-4' (doublet) 7.82 d 8.2 Hz H-5', H-6' (multiplet) 7.41–7.28 m - CH-5 (singlet) 6.01 s - SCH₂ (singlet) 4.12 s - CH₃ (singlet) 2.19 s - -
Elemental Analysis : Validates purity (>95%) by comparing experimental vs. calculated C, H, N, S content.
-
Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
Advanced: How can researchers resolve contradictions between experimental and theoretical elemental analysis data?
Methodological Answer:
Discrepancies (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from hygroscopicity or trace solvents. Mitigation strategies:
- Repeat Analysis : Use freshly dried samples and calibrated instruments.
- Complementary Techniques :
- Statistical Averaging : Perform triplicate measurements to account for instrument variability .
Advanced: What strategies are recommended for analyzing conformational flexibility using crystallographic data?
Methodological Answer:
- Dihedral Angle Measurement : Compare torsion angles between the thienopyrimidinone core and substituents. For example:
- Hydrogen Bonding Networks : Identify interactions (e.g., R₂²(8) motifs) that influence conformational rigidity.
- Comparative Analysis : Overlay structures with CSD entries (e.g., ARARUI, CCDC 1474383) to assess steric effects of the 2-methylpropyl group .
Advanced: How can computational modeling predict reactivity or binding interactions?
Methodological Answer:
- Docking Studies : Use crystal structures (e.g., PDB ID) to model interactions with biological targets (e.g., kinases, GPCRs).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and nucleophilic sites.
- MD Simulations : Assess stability of acetamide-linked conformers in solvated systems (e.g., 100 ns trajectories in explicit water) .
Basic: What are critical considerations in designing biological activity assays for this compound?
Methodological Answer:
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
- Target Selection : Prioritize enzymes with conserved ATP-binding pockets (e.g., kinases) due to structural similarity to purine analogs.
- Dose-Response Curves : Test 0.1–100 μM ranges with positive controls (e.g., staurosporine for kinase inhibition).
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes, NADPH cofactor) to guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
